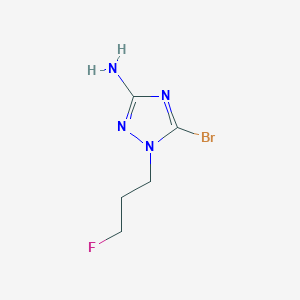
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a chloromethyl group and a 3-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Chloromethyl Group: This step involves the chloromethylation of the cyclopropane ring, which can be carried out using formaldehyde and hydrochloric acid or other chloromethylating agents.
Attachment of the 3-Methylbutan-2-yl Group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with 3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials, such as polymers or specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate these mechanisms and identify the pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)cyclopropane: Lacks the 3-methylbutan-2-yl group, making it less sterically hindered.
1-(3-Methylbutan-2-yl)cyclopropane: Lacks the chloromethyl group, affecting its reactivity.
1-(Bromomethyl)-1-(3-methylbutan-2-yl)cyclopropane: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
1-(Chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane is unique due to the presence of both the chloromethyl and 3-methylbutan-2-yl groups on the cyclopropane ring. This combination of substituents can lead to distinct chemical properties and reactivity patterns, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-(chloromethyl)-1-(3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C9H17Cl/c1-7(2)8(3)9(6-10)4-5-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
ZBKZNVUZMMTQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1(CC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15255823.png)

![2-[1-(Aminomethyl)cyclobutyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B15255840.png)
![{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine](/img/structure/B15255848.png)


![N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B15255859.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-hydroxybutanoic acid](/img/structure/B15255861.png)

![2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol](/img/structure/B15255876.png)
![7-Methyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B15255883.png)


